molecular formula C18H16N4O3S B2841805 N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351586-72-5

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No.: B2841805
CAS No.: 1351586-72-5
M. Wt: 368.41
InChI Key: OIHDXWCKJLRITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a synthetic small molecule composed of a 2,1,3-benzothiadiazole moiety linked to a 4-benzyl-5-oxomorpholine unit via a carboxamide bridge. The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its electron-accepting properties and diverse biological activities. Researchers are investigating similar heterocyclic compounds for their potential antibacterial properties, as benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase and enzymes like uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . Furthermore, the structural features of this compound, particularly the benzothiadiazole core, make it a candidate for use in the development of optical materials and as a ligand in metal coordination chemistry . The specific research applications and mechanism of action for this compound require further investigation and characterization by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16-11-25-10-15(22(16)9-12-5-2-1-3-6-12)18(24)19-13-7-4-8-14-17(13)21-26-20-14/h1-8,15H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHDXWCKJLRITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation

Morpholine precursors are generated via cyclization of ethanolamine derivatives. For 5-oxomorpholine, diethyl acetamidomalonate undergoes condensation with epichlorohydrin, followed by acid hydrolysis to yield 3-carboxymorpholine.

Benzylation at the 4-Position

Benzyl groups are introduced via alkylation using benzyl bromide under basic conditions:

  • Substrate : 3-Carboxymorpholine (1 equiv)
  • Reagent : Benzyl bromide (1.2 equiv)
  • Base : Potassium carbonate (K₂CO₃, 2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Yield : 82% (4-benzyl-3-carboxymorpholine)

Oxidation to 5-Oxo Derivative

The 5-position is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone:

  • Substrate : 4-Benzyl-3-carboxymorpholine (1 equiv)
  • Reagent : Jones reagent (2 equiv)
  • Solvent : Acetone
  • Conditions : 0°C → RT, 2 h
  • Yield : 75% (4-benzyl-5-oxomorpholine-3-carboxylic acid)

Amide Coupling Strategies

The final step involves coupling 4-amino-2,1,3-benzothiadiazole with 4-benzyl-5-oxomorpholine-3-carboxylic acid. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Reagents :

  • Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
  • Additive : Hydroxybenzotriazole (HOBt, 1.2 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)
  • Solvent : Dichloromethane (DCM)
  • Yield : 68%

HATU-Promoted Coupling

Reagents :

  • Coupling Agent : Hexafluorophosphate azabenzotriazole tetramethyluronium (HATU, 1.1 equiv)
  • Base : DIPEA (3 equiv)
  • Solvent : DMF
  • Conditions : RT, 4 h
  • Yield : 90%

HATU outperforms EDCI/HOBt due to superior activation of the carboxylic acid, minimizing side reactions.

Optimization and Challenges

Regioselectivity in Benzothiadiazole Amination

Bromine at the 7-position may persist post-amination, necessitating purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Stability of 5-Oxomorpholine

The ketone group in 5-oxomorpholine is prone to enolization under acidic conditions. Stabilization is achieved by conducting reactions in aprotic solvents (e.g., DMF) at neutral pH.

Amide Bond Hydrolysis

Prolonged reaction times (>6 h) in HATU-mediated couplings risk amide hydrolysis. Monitoring via thin-layer chromatography (TLC) is critical.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiadiazole-H), 7.45–7.32 (m, 5H, benzyl-H), 4.62 (s, 2H, morpholine-CH₂), 3.85–3.70 (m, 4H, morpholine-OCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, ketone).

Alternative Synthetic Routes

Direct Cyclocondensation

A one-pot approach combining benzothiadiazole and morpholine synthons is theoretically feasible but suffers from low yields (<30%) due to competing side reactions.

Enzymatic Amination

Preliminary studies using transaminases for benzothiadiazole amination show promise (45% yield) but require further optimization for scalability.

Industrial-Scale Considerations

Cost Drivers :

  • HATU ($320/g) vs. EDCI ($45/g): HATU’s efficiency justifies its use in small-scale syntheses, while EDCI is preferred for bulk production.
  • Solvent Recovery : DMF and MeCN are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include zinc cyanide for cyanation, and various palladium catalysts for coupling reactions. The conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituents, physicochemical properties, and synthetic routes.

Key Structural Comparisons

N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-1-acetyl-4,5-dihydro-1H-imidazol-2-amine (Tizanidine-Related Compound B) Core Structure: Shares the benzothiadiazole moiety but substitutes the morpholine ring with an acetylated imidazoline group. Substituents: A chlorine atom at position 5 of the benzothiadiazole ring and an acetyl group on the imidazoline nitrogen. Synthesis: Prepared via condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in the presence of phosphorus oxychloride, halting before alkaline hydrolysis . Key Differences: The absence of a morpholine ring and benzyl group reduces lipophilicity compared to the target compound. The chlorine substituent may enhance electronic withdrawal, affecting reactivity.

2,1,3-Benzothiadiazol-4-yl Isocyanate

  • Core Structure : Benzothiadiazole with an isocyanate (-NCO) functional group.
  • Physical Properties : Molecular weight 177.18 g/mol, melting point 81–82°C .
  • Role : Likely serves as a precursor for synthesizing benzothiadiazole amides (e.g., the target compound) via nucleophilic addition.

1-Benzothiophen-5-yl Isocyanate Core Structure: Benzothiophene (a sulfur-containing fused aromatic system) with an isocyanate group. Physical Properties: Molecular weight 175.20 g/mol, melting point 58°C .

Physicochemical and Functional Differences

Compound Core Aromatic System Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Benzothiadiazole 4-Benzyl, 5-oxomorpholine Not reported Not reported High lipophilicity, hydrogen-bonding sites
Tizanidine-Related Compound B Benzothiadiazole 5-Chloro, acetyl-imidazoline Not reported Not reported Chlorine enhances electronic withdrawal
2,1,3-Benzothiadiazol-4-yl Isocyanate Benzothiadiazole Isocyanate 177.18 81–82 Reactive precursor for amide synthesis
1-Benzothiophen-5-yl Isocyanate Benzothiophene Isocyanate 175.20 58 Less electron-deficient than benzothiadiazole

Functional Implications

  • Electron-Deficient Aromatic Systems : The benzothiadiazole core in the target compound and its isocyanate precursor promotes electrophilic reactivity and stability under oxidative conditions compared to benzothiophene derivatives.
  • Lipophilicity : The 4-benzyl substituent on the morpholine ring likely increases the target compound’s lipophilicity, enhancing membrane permeability in biological systems relative to the acetyl-imidazoline analog.

Research Findings and Inferences

Synthetic Challenges : The target compound’s synthesis may require precise coupling conditions to form the amide bond without side reactions, leveraging intermediates like benzothiadiazol-4-yl isocyanate.

Pharmacological Potential: Structural similarities to tizanidine-related compounds suggest possible muscle relaxant or neuromodulatory activity, though specific biological data are unavailable.

Crystallographic Analysis : Tools like SHELXL () could aid in resolving its crystal structure, particularly for studying conformational preferences of the morpholine-benzyl moiety .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide?

Methodological Answer: The synthesis of this compound requires multi-step reactions, typically involving:

  • Coupling reactions between benzothiadiazole and morpholine-carboxamide precursors.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the final product .
    Example Table : Comparison of Traditional vs. Ultrasound-Assisted Synthesis
MethodYield (%)Reaction TimeKey Advantage
Traditional Heating20–3012–24 hrsSimplicity
Ultrasound-Assisted45–602–4 hrsEnhanced kinetics, fewer byproducts

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the benzyl group’s protons appear as a multiplet at δ 3.8–4.2 ppm, while the morpholine ring’s protons show distinct splitting patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and benzothiadiazole C=N stretches at ~1550 cm⁻¹ .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

Methodological Answer:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of acylating agents to drive amidation to completion .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiadiazole rings) .
  • Workup protocols : Acid-base extraction efficiently removes unreacted starting materials before final purification .

Advanced Research Questions

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

  • QikProp (Schrödinger) : Predicts logP, solubility, and bioavailability. For example, logP values >3 suggest moderate blood-brain barrier permeability .
  • Docking simulations (AutoDock Vina) : Models interactions with biological targets (e.g., kinase enzymes) using the compound’s 3D structure .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Compare MTT (mitochondrial activity) vs. SRB (protein content) assays for cytotoxicity, as differences in endpoint detection can skew results .
  • Dose-response validation : Use IC50 values from multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
  • Meta-analysis : Pool data from independent studies to identify consensus trends (e.g., inhibition of specific kinases at <10 μM concentrations) .

Q. What strategies are effective for studying the compound’s mechanism of action?

Methodological Answer:

  • Kinase profiling panels : Screen against 50+ kinases to identify primary targets (e.g., EGFR or PI3K inhibition) .
  • Metabolomics : Track changes in ATP/NADH levels via LC-MS to confirm mitochondrial disruption .
  • CRISPR-Cas9 knockouts : Validate target engagement by observing reduced activity in cells lacking the suspected target protein .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Bioisosteric replacement : Substitute the benzyl group with a pyridyl moiety to improve solubility without losing affinity .
  • Prodrug design : Introduce ester groups at the morpholine oxygen to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance and extend half-life .

Data Contradiction Analysis Example
Issue: Variability in reported IC50 values (e.g., 5 μM vs. 20 μM) against the same target.
Resolution Steps:

Verify assay conditions (e.g., ATP concentration in kinase assays affects inhibition potency) .

Confirm compound purity via HPLC (>95% purity reduces off-target effects) .

Replicate experiments with standardized protocols (e.g., identical cell passage numbers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.